molecular formula C20H22N4O4S B11392497 2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide

2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide

Cat. No.: B11392497
M. Wt: 414.5 g/mol
InChI Key: DMQYDYDFAOETLM-UHFFFAOYSA-N
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Description

2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide is a complex organic compound that features a combination of sulfonamide, oxadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the coupling of the oxadiazole and sulfonamide intermediates with an acetamide derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide: can be compared with other compounds containing sulfonamide, oxadiazole, or acetamide groups.

  • Examples include sulfanilamide , 5-phenyl-1,2,4-oxadiazole , and acetamide derivatives .

Uniqueness

  • The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
  • Its structure allows for diverse chemical reactivity and potential applications in various fields, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C20H22N4O4S/c1-14-7-9-17(10-8-14)29(26,27)24(3)13-18(25)21-12-19-22-20(23-28-19)16-6-4-5-15(2)11-16/h4-11H,12-13H2,1-3H3,(H,21,25)

InChI Key

DMQYDYDFAOETLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=NC(=NO2)C3=CC=CC(=C3)C

Origin of Product

United States

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